4-(1,3-Dioxan-2-yl)-2-nitrophenol
Overview
Description
4-(1,3-Dioxan-2-yl)-2-nitrophenol is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol. This compound features a nitro group (-NO2) and a dioxan ring attached to a phenol structure, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxan-2-yl)-2-nitrophenol typically involves the nitration of 4-(1,3-dioxan-2-yl)phenol. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification processes to ensure high yield and purity. The production process may also include steps to remove impurities and by-products to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxan-2-yl)-2-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Produces compounds such as 4-(1,3-dioxan-2-yl)-2-nitrobenzoic acid.
Reduction: Results in the formation of 4-(1,3-dioxan-2-yl)-2-aminophenol.
Substitution: Leads to the formation of halogenated derivatives of the compound.
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-2-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(1,3-Dioxan-2-yl)-2-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce a biological response.
Comparison with Similar Compounds
4-(1,3-Dioxan-2-yl)phenol: Lacks the nitro group, resulting in different chemical and biological properties.
2-Nitrophenol: Does not have the dioxan ring, leading to distinct reactivity and applications.
4-(1,3-Dioxan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the phenol group, altering its chemical behavior.
Properties
IUPAC Name |
4-(1,3-dioxan-2-yl)-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-9-3-2-7(6-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRJICVNPYLTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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